N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a difluorophenyl group, a triazole ring, and a sulfanyl linkage, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-3-11-17-18-13(19(11)2)21-7-12(20)16-10-5-4-8(14)6-9(10)15/h4-6H,3,7H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMKQIKQANKNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the difluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, especially at the difluorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, defluorinated phenyl derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and difluorophenyl group could play crucial roles in binding to these targets, while the sulfanyl linkage may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(2,4-difluorophenyl)-2-[(5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)thio]acetamide
Uniqueness
The unique combination of the difluorophenyl group, triazole ring, and sulfanyl linkage in N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide distinguishes it from other similar compounds. This structural uniqueness may confer specific properties, such as enhanced biological activity or improved stability, making it a compound of significant interest in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
